BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Molecular
Structure of (Ethyl
benzoate)tricarbonylchromium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(Ethyl

benzoate)tricarbonylchromium

Cat. No. B1590168
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethyl benzoate)tricarbonylchromium, a fascinating organometallic compound, has garnered
interest within several scientific domains due to its unique electronic properties and potential
applications in organic synthesis. This technical guide provides a comprehensive overview of
the molecular structure of (Ethyl benzoate)tricarbonylchromium, consolidating available
crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and
characterization are also presented to facilitate further research and application.

Molecular Structure and Properties

(Ethyl benzoate)tricarbonylchromium is a half-sandwich complex where a
tricarbonylchromium moiety is coordinated to the aromatic ring of an ethyl benzoate ligand.
This coordination significantly alters the electronic and steric properties of the ethyl benzoate
molecule.

General Properties
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Property Value

Molecular Formula C12H10CrOs

Molecular Weight 286.20 g/mol

Appearance Orange-yellow crystalline solid
CAS Number 32874-26-3

Crystallographic Data

While specific crystallographic data for (Ethyl benzoate)tricarbonylchromium is not readily
available in the public domain, valuable insights can be drawn from the well-characterized
structure of its close analog, (Methyl benzoate)tricarbonylchromium. X-ray analysis of (Methyl
benzoate)tricarbonylchromium reveals key structural features that are expected to be highly
similar in the ethyl benzoate derivative.

In the methyl benzoate complex, the chromium atom is coordinated to the benzene ring in an
né fashion. The Cr-C(ring) bond distances are typically in the range of 2.22 A. The three
carbonyl ligands are arranged in a staggered conformation relative to the substituents on the
benzene ring. The Cr-C(carbonyl) bond lengths are approximately 1.85 A.[1]

Table 1: Expected Bond Lengths and Angles for (Ethyl benzoate)tricarbonylchromium
(based on (Methyl benzoate)tricarbonylchromium data)[1]

Bond/Angle Expected Value
Cr—C (ring) ~2.22A

Cr—C (carbonyl) ~1.85A

C-0 (carbonyl) ~1.15A

£ C(ring)—Cr—C(ring) ~ 60°

L C(carbonyl)-Cr—C(carbonyl) ~90°

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1590168?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1967/j1/j19670001619
https://www.benchchem.com/product/b1590168?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1967/j1/j19670001619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic techniques are crucial for the characterization of (Ethyl
benzoate)tricarbonylchromium. The coordination of the tricarbonylchromium group induces
significant shifts in the NMR and IR spectra compared to the free ethyl benzoate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complexation of the chromium tricarbonyl group to the aromatic ring of ethyl benzoate
results in a characteristic upfield shift of the aromatic proton signals in the *H NMR spectrum.
This is due to the electron-donating nature of the Cr(CO)s group. The protons on the ethyl
group also experience a slight shift.

Table 2: 1H and 3C NMR Spectroscopic Data

(Ethyl
Free Ethyl Benzoate .
Nucleus benzoate)tricarbonylchrom

CDCI3, o ppm
( » 0 ppm) ium (CDCls, d ppm)

1H (Aromatic) 7.4-8.1 ~5.2-5.8
1H (CH2) 4.38 ~4.2

1H (CHs) 1.39 ~1.3
13C (Aromatic) 128-133 ~90-110
13C (C=0) ~166 ~170
13C (CH2) 61 ~62

13C (CHs) 14 ~14

13C (CO) - ~233

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of (Ethyl benzoate)tricarbonylchromium is
the presence of strong absorption bands in the carbonyl stretching region. The number and
position of these bands are indicative of the symmetry of the Cr(CO)s group. Typically, two
strong bands are observed, corresponding to the Ai1 and E vibrational modes of the Csv
symmetric tricarbonyl moiety.
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Table 3: Key IR Absorption Frequencies

Functional Group Wavenumber (cm~—?)
C=0 (Tricarbonylchromium) ~1980 (A1) and ~1910 (E)
C=0 (Ester) ~1720

Experimental Protocols

Synthesis of (Ethyl benzoate)tricarbonylchromium

The synthesis of (Ethyl benzoate)tricarbonylchromium is typically achieved by the direct
reaction of ethyl benzoate with hexacarbonylchromium.

» Materials:
o Ethyl benzoate
o Hexacarbonylchromium [Cr(CO)e]
o High-boiling point ether solvent (e.qg., dibutyl ether or a mixture of dibutyl ether and THF)
o Inert gas (Argon or Nitrogen)
e Procedure:

o A mixture of ethyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium (1.0
equivalent) is suspended in a high-boiling point ether solvent under an inert atmosphere.

o The reaction mixture is heated to reflux (typically 140-160 °C) for several hours (e.g., 20-
48 hours). The progress of the reaction can be monitored by TLC or IR spectroscopy
(disappearance of the Cr(CO)e band at ~1985 cm1).

o After completion, the reaction mixture is cooled to room temperature.

o The solvent and any unreacted Cr(CO)s are removed under reduced pressure.
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o The resulting residue is then purified by column chromatography on silica gel or alumina,
eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to afford the orange-
yellow crystalline product.

Reactants

Cr(CO)6 Reaction Workup & Purification

> Reflux in High-Boiling Ether | Solvent Removal -

(e.g., Dibutyl Ether/THF) > —-»| Column Chromatography (Ethyl benzoate)tricarbonylchromium
Inert Atmosphere (Ar/N2) (Reduced Pressure)

Ethyl Benzoate

Click to download full resolution via product page
Synthesis workflow for (Ethyl benzoate)tricarbonylchromium.
Characterization

The synthesized (Ethyl benzoate)tricarbonylchromium can be characterized using the
following techniques:

» NMR Spectroscopy: *H and 3C NMR spectra are recorded in a deuterated solvent such as
CDCls.

» IR Spectroscopy: The IR spectrum is typically recorded as a KBr pellet or in a suitable
solvent (e.g., hexane).

e Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern
of the complex.

o Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Signaling Pathways and Logical Relationships
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The coordination of the tricarbonylchromium moiety to the ethyl benzoate ligand significantly
influences its reactivity. The Cr(CO)s group acts as a strong electron-withdrawing group via
back-bonding, which can activate the aromatic ring towards nucleophilic attack. This property is
exploited in various organic synthesis applications.

(Ethyl benzoate)tricarbonylchromium
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Influence of Cr(CO)s on the reactivity of the ethyl benzoate ligand.

Conclusion

This technical guide has summarized the key molecular and structural features of (Ethyl
benzoate)tricarbonylchromium. While a dedicated crystal structure for this specific
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compound remains to be published, a close examination of its methyl analog provides a
reliable model for its geometric parameters. The provided spectroscopic data and experimental
protocols offer a solid foundation for researchers and scientists working with this and related
arene tricarbonylchromium complexes. The unique reactivity imparted by the
tricarbonylchromium moiety continues to make these compounds valuable tools in synthetic
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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